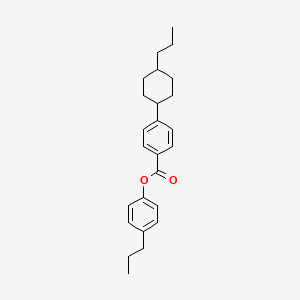

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

Description

BenchChem offers high-quality 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-propylphenyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,13-19,21H,3-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAPGSSMRUFIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888208 | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72928-02-0 | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (CAS Number: 72928-02-0)

Introduction

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, identified by the CAS number 72928-02-0, is a significant liquid crystal compound.[1][2][3][4] Its molecular structure, featuring a rigid core composed of a phenyl and a cyclohexyl ring linked by a benzoate ester group, and flexible propyl chains at both ends, imparts the characteristic properties essential for liquid crystal applications. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on the causal relationships between its structure and function.

Physicochemical Properties

The properties of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate are intrinsically linked to its molecular architecture. The presence of both rigid (phenyl, cyclohexyl, benzoate) and flexible (propyl) moieties is a deliberate design choice to achieve specific mesophase behavior.

| Property | Value | Source |

| CAS Number | 72928-02-0 | [1][2][3][4] |

| Molecular Formula | C25H32O2 | [1][2] |

| Molecular Weight | 364.53 g/mol | [1][5] |

| Density | 1.019 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

The trans configuration of the substituted cyclohexyl ring is crucial. It ensures a more linear and rigid molecular shape compared to the cis isomer, which is a key factor in the formation of stable liquid crystal phases. This linearity facilitates the anisotropic alignment of molecules, a prerequisite for the electro-optical switching behavior exploited in display technologies.

Synthesis and Purification

The synthesis of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is typically achieved through an esterification reaction.[6] This process involves the reaction of trans-4-(4-propylcyclohexyl)benzoic acid with 4-propylphenol. The reliability and purity of these precursors are paramount to achieving a high-quality final product with consistent performance characteristics.[6]

Synthesis of Precursors

1. trans-4-(4-propylcyclohexyl)benzoic acid:

This crucial intermediate can be synthesized by the hydrogenation of 4-propyl-benzoic acid using a supported ruthenium/carbon catalyst in an inorganic aqueous alkali medium.[7] This method is advantageous as it allows for a subsequent isomerization step without the need for solvent exchange, leading to a high trans/cis isomer ratio (up to 99/1) and high yields.[7]

2. 4-propylphenol:

A common method for the synthesis of 4-propylphenol is the alkylation of phenol with propylene using an acid catalyst.[8] This reaction generally favors the formation of the para-substituted product.[8]

Esterification Protocol

The following is a generalized protocol for the esterification reaction to form the title compound.

Materials:

-

trans-4-(4-propylcyclohexyl)benzoic acid

-

4-propylphenol

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(4-propylcyclohexyl)benzoic acid and 4-propylphenol in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.

Synthesis Workflow Diagram

Caption: Synthesis pathway for the target compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the presence of aromatic, cyclohexyl, and propyl protons and carbons in the correct ratios and with the expected chemical shifts and splitting patterns. The coupling constants in the ¹H NMR spectrum of the cyclohexyl ring can be used to confirm the trans stereochemistry. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic and aliphatic C-H stretching. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (364.53 g/mol ).[1][5] Predicted m/z values for various adducts can be used for confirmation.[9] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A single sharp peak indicates a high-purity sample. |

| Differential Scanning Calorimetry (DSC) | DSC is used to determine the phase transition temperatures (e.g., melting point, clearing point) and enthalpies, which are critical for characterizing its liquid crystalline behavior. |

Applications in Liquid Crystal Displays (LCDs)

The primary application of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is as a component in liquid crystal mixtures for advanced display technologies.[10][11] Its molecular structure allows for stable alignment and efficient switching between different states when an electric field is applied, which is fundamental for high-resolution and fast-response displays.[11][12]

The compound contributes to several key properties of liquid crystal mixtures:

-

Wide Nematic Range: It helps to maintain the liquid crystalline phase over a broad range of temperatures.

-

Positive Dielectric Anisotropy: The ester linkage and the overall molecular structure contribute to a positive dielectric anisotropy, which is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.[12]

-

Low Viscosity: The propyl chains contribute to a relatively low viscosity, which is important for achieving fast response times.

-

High Birefringence: The combination of the aromatic and cycloaliphatic rings leads to a significant difference in refractive indices for light polarized parallel and perpendicular to the molecular axis (birefringence), which is necessary for modulating light in an LCD.

Logical Relationship in LCD Functionality

Caption: How molecular properties influence display performance.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid direct contact with skin and eyes, and do not inhale the dust or vapor.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a well-designed liquid crystal material with a structure optimized for applications in display technology. Its synthesis, while requiring careful control of stereochemistry and purity, is based on established organic chemistry principles. The unique combination of a rigid core and flexible terminal chains gives rise to the desirable physical properties that make it a valuable component in modern liquid crystal mixtures. Understanding the structure-property relationships of this and similar molecules is key to the continued innovation in the field of liquid crystal displays and other electro-optical devices.

References

-

MySkinRecipes. 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate. [Link]

-

ChemUniverse. 4-propylphenyl 4-(trans-4-propylcyclohexyl)benzoate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. [Link]

-

ChemSynthesis. 4-propylphenol. [Link]

-

MySkinRecipes. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate. [Link]

-

U.S. Environmental Protection Agency. Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester - Substance Details. [Link]

-

ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

-

PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152. [Link]

-

YouTube. 2,6-dibromo-4-propylphenol Synthesis. [Link]

-

PubChem. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284. [Link]

- Google Patents. CN1239460C - Synthesis of trans-4-alkyl cyclohexyl formic acid.

-

ResearchGate. (PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

-

WE-A20. SAFETY DATA SHEET. [Link]

-

National Institutes of Health. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

-

Cheméo. Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). [Link]

-

PubChemLite. 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate (C25H32O2). [Link]

Sources

- 1. 4-PROPYLPHENYL 4-(TRANS-4-PROPYLCYCLOHEXYL)BENZOATE [P98305] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. 72928-02-0 | CAS DataBase [m.chemicalbook.com]

- 3. canbipharm.com [canbipharm.com]

- 4. 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate [cymitquimica.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN1239460C - Synthesis of trans-4-alkyl cyclohexyl formic acid - Google Patents [patents.google.com]

- 8. Buy 4-Propylphenol | 645-56-7 [smolecule.com]

- 9. PubChemLite - 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate (C25H32O2) [pubchemlite.lcsb.uni.lu]

- 10. 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate [myskinrecipes.com]

- 11. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate [myskinrecipes.com]

- 12. dakenchem.com [dakenchem.com]

- 13. accomn.com [accomn.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Architecture of a Liquid Crystal

This technical guide delves into the molecular intricacies of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, a key constituent in the realm of liquid crystal technologies. As a Senior Application Scientist, my objective is to provide not just a static description of its structure, but to illuminate the causal relationships between its architecture and its functional properties. This document is structured to guide researchers through the synthesis, structural elucidation, and physicochemical characterization of this molecule, fostering a deeper understanding of its behavior and potential applications. We will explore the rationale behind the analytical techniques employed and provide actionable protocols, ensuring that this guide serves as a practical resource for both seasoned investigators and those new to the field of liquid crystals.

Molecular Identity and Physicochemical Properties

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a thermotropic liquid crystal, meaning it exhibits liquid crystalline properties within a specific temperature range. Its molecular structure is characterized by a rigid core composed of a phenyl benzoate group linked to a trans-cyclohexyl ring, with flexible propyl chains at both ends. This combination of rigid and flexible moieties is fundamental to its ability to form ordered, yet fluid, mesophases.

| Property | Value | Source |

| IUPAC Name | 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate | N/A |

| CAS Number | 72928-02-0 | N/A |

| Molecular Formula | C25H32O2 | N/A |

| Molecular Weight | 364.53 g/mol | N/A |

Synthesis Pathway: A Step-by-Step Approach with Mechanistic Insights

The synthesis of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The overall strategy involves the synthesis of two key precursors, trans-4-(4-propylcyclohexyl)benzoic acid and 4-propylphenol , followed by their esterification.

Synthesis of Precursor 1: trans-4-(4-propylcyclohexyl)benzoic acid

The synthesis of the carboxylic acid precursor is a critical step, as the trans configuration of the cyclohexane ring is essential for the linear molecular shape required for liquid crystallinity.

Protocol: Hydrogenation and Isomerization

-

Hydrogenation: 4-Propylbenzoic acid is hydrogenated in an autoclave using a ruthenium on carbon (Ru/C) catalyst in an aqueous solution of potassium hydroxide. The reaction is typically carried out at elevated temperature (e.g., 120°C) and pressure (e.g., 5 MPa of H₂). This step reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-propylcyclohexanecarboxylic acid.

-

Isomerization: The resulting mixture of isomers is then subjected to an isomerization reaction to favor the thermodynamically more stable trans isomer. This is often achieved by heating the mixture in the absence of a solvent after removal of water. The higher stability of the trans isomer, where the bulky substituents are in equatorial positions, drives the equilibrium towards the desired product.

Causality: The choice of a heterogeneous catalyst like Ru/C allows for efficient hydrogenation under relatively mild conditions. The subsequent solvent-free isomerization is an effective and atom-economical method to enrich the trans isomer, which is crucial for achieving the desired linear molecular geometry.

Synthesis of Precursor 2: 4-propylphenol

4-Propylphenol can be synthesized from readily available starting materials through various methods, including the catalytic conversion of eugenol, a natural product.

Protocol: Hydrogenation and Demethoxylation of Eugenol

-

Hydrogenation: Eugenol is first hydrogenated to convert the allyl group to a propyl group, yielding 4-propyl-guaiacol.

-

Demethoxylation: The methoxy group is then cleaved to afford 4-propylphenol. This can be achieved using various catalytic systems.

Causality: Utilizing a bio-based starting material like eugenol offers a more sustainable route to this precursor. The choice of catalyst is critical to achieve high selectivity for the desired product while minimizing side reactions.

Final Esterification Step

The final step is the formation of the ester linkage between the two precursors. A common and effective method is the Steglich esterification, which proceeds under mild conditions.

Protocol: DCC/DMAP Mediated Esterification

-

Activation: trans-4-(4-Propylcyclohexyl)benzoic acid is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂). N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) are added. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: 4-Propylphenol is then added to the reaction mixture. The hydroxyl group of the phenol acts as a nucleophile, attacking the activated carboxylic acid to form the ester.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield pure 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.

Causality: The DCC/DMAP coupling method is widely used due to its high efficiency and mild reaction conditions, which helps to prevent side reactions and preserve the integrity of the molecule. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate.

Caption: Synthetic pathway for 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.

Structural Elucidation: Unveiling the Molecular Geometry

A combination of spectroscopic and analytical techniques is employed to confirm the molecular structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: 1D ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the protons on the cyclohexane ring, and the protons of the two propyl groups. The trans configuration of the cyclohexane ring can be confirmed by the coupling constants of the methine protons.

-

¹³C NMR: The spectrum will display signals for all 25 carbon atoms in their unique chemical environments. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (around 165-175 ppm). The aromatic and cyclohexyl carbons will have distinct chemical shifts.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 8.2 | m | Phenyl and Benzoate rings |

| Cyclohexyl Protons | 1.0 - 2.6 | m | Cyclohexane ring |

| Propyl CH₂ | 1.5 - 2.6 | m | -CH₂-CH₂-CH₃ |

| Propyl CH₃ | 0.9 - 1.0 | t | -CH₂-CH₂-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 165 - 175 | C=O |

| Aromatic Carbons | 120 - 155 | Phenyl and Benzoate rings |

| Cyclohexyl Carbons | 25 - 50 | Cyclohexane ring |

| Propyl Carbons | 10 - 40 | -CH₂-CH₂-CH₃ |

Causality: The specific chemical shifts and coupling patterns in the NMR spectra are a direct consequence of the electronic environment of each nucleus, which is determined by the molecule's overall structure and conformation. 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

Expected Results: HRMS will confirm the molecular formula of C₂₅H₃₂O₂ by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

X-ray Crystallography (for single crystals)

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent or by slow cooling of a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed model of the molecule's geometry and packing in the crystal lattice.

Expected Structural Features: X-ray analysis would be expected to confirm the trans configuration of the cyclohexane ring and the overall linear, rod-like shape of the molecule. It would also reveal details about the packing of the molecules in the solid state, which can provide insights into the nature of the intermolecular forces that govern the formation of liquid crystalline phases.

Caption: Workflow for the structural characterization of the target molecule.

Liquid Crystalline Properties: The Mesophase Behavior

The defining characteristic of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is its ability to form liquid crystalline phases. The investigation of these phases and the transitions between them is crucial for understanding its potential applications.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the temperatures and enthalpies of phase transitions.

Protocol: DSC Analysis

-

Sample Preparation: A small, accurately weighed amount of the sample is sealed in an aluminum pan.

-

Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. The heat flow to or from the sample is monitored as a function of temperature.

Expected Results: The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to phase transitions such as crystal-to-liquid crystal and liquid crystal-to-isotropic liquid. The temperatures of these peaks define the phase transition temperatures.

Polarized Optical Microscopy (POM)

POM is used to visualize the textures of the liquid crystalline phases, which are characteristic of the type of mesophase (e.g., nematic, smectic).

Protocol: POM Analysis

-

Sample Preparation: A small amount of the sample is placed on a microscope slide, covered with a coverslip, and placed on a hot stage.

-

Observation: The sample is heated and cooled while being observed under a polarizing microscope. The different liquid crystalline phases will exhibit unique birefringent textures.

Expected Mesophases: Based on its molecular structure, 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is expected to exhibit a nematic phase. The elongated, rigid core promotes the long-range orientational order characteristic of a nematic phase, while the flexible terminal chains provide fluidity. The absence of strong lateral interactions or a layered structure makes the formation of a smectic phase less likely, but not impossible.

Caption: Experimental workflow for the characterization of liquid crystalline properties.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, from its rational synthesis to its detailed structural and physicochemical characterization. The interplay between its linear, rigid core and flexible terminal chains is the key determinant of its liquid crystalline behavior.

For researchers in drug development, understanding the structure-property relationships of such amphiphilic molecules can provide valuable insights into the design of novel drug delivery systems. The ability of liquid crystals to self-assemble into ordered structures offers potential for the encapsulation and controlled release of therapeutic agents.

Future research should focus on obtaining high-resolution single-crystal X-ray diffraction data to definitively elucidate the solid-state packing and intermolecular interactions. A detailed study of the viscoelastic properties of its mesophases would also be highly valuable for its potential application in advanced materials and display technologies.

References

- Due to the nature of the available search results, specific journal articles detailing the synthesis and full characterization of this exact compound were not identified. The provided synthesis and characterization protocols are based on established methods for analogous liquid crystalline compounds.

- General principles of liquid crystal synthesis and characterization can be found in standard organic chemistry and m

- Information on the synthesis of precursors can be found in various chemical synthesis databases and public

An In-Depth Technical Guide to 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate: A Core Component in Liquid Crystal Technologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, a key liquid crystal monomer. This document delves into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for professionals in research and development.

Chemical Identity and Synonyms

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a thermotropic liquid crystal, meaning it exhibits liquid crystal properties over a specific temperature range. Its molecular structure, consisting of a rigid core and flexible alkyl chains, is fundamental to its mesomorphic behavior.

Table 1: Chemical Identifiers [1][2]

| Identifier | Value |

| IUPAC Name | 4-propylphenyl 4-(trans-4-propylcyclohexyl)benzoate |

| CAS Number | 72928-02-0 |

| Molecular Formula | C₂₅H₃₂O₂ |

| Molecular Weight | 364.53 g/mol |

| InChI Key | TVAPGSSMRUFIFN-XUTJKUGGSA-N |

This compound is also known by several synonyms in commercial and academic literature. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

(4-propylphenyl) 4-(4-propylcyclohexyl)benzoate[2]

-

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester[1]

-

4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate

-

trans-4-(4-propylcyclohexyl)benzoic acid, 4-propylphenyl ester

Synthesis and Mechanism

The synthesis of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is typically achieved through an esterification reaction between 4-(trans-4-propylcyclohexyl)benzoic acid and 4-propylphenol. The core of this synthesis is the formation of an ester linkage, a fundamental reaction in organic chemistry. The choice of esterification method can influence yield, purity, and scalability.

Synthetic Pathway Overview

The overall synthetic transformation is illustrated below:

Caption: General synthetic scheme for the esterification of 4-(trans-4-propylcyclohexyl)benzoic acid with 4-propylphenol.

Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol describes a common and efficient method for the esterification of a carboxylic acid and a phenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is often preferred for its mild reaction conditions and high yields.[3]

Materials:

-

4-(trans-4-propylcyclohexyl)benzoic acid

-

4-propylphenol

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

4-(dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., chloroform)

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 equivalent), 4-propylphenol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

-

Addition of Coupling Agent: To the stirred solution, add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform or a hexane/ethyl acetate gradient) to yield the pure 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.[3]

Causality of Experimental Choices:

-

DCC as a coupling agent: DCC activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the phenol.

-

DMAP as a catalyst: DMAP accelerates the reaction by forming a highly reactive acylpyridinium intermediate.

-

Anhydrous conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediate and reduce the yield.

-

Inert atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate are critical for its application in liquid crystal devices. These properties determine its mesophase behavior, electro-optical response, and stability.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White Powder/Crystalline Solid | Commercial Suppliers |

| Purity | ≥97% | [2] |

| Molecular Formula | C₂₅H₃₂O₂ | [1][2] |

| Molecular Weight | 364.53 g/mol | [1] |

| Predicted XlogP | 8.5 | [4] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the cyclohexyl ring, and the aliphatic protons of the two propyl groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the ester group, the aromatic carbons, the cyclohexyl carbons, and the carbons of the propyl chains.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1730-1715 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) stretching vibration. Bands in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ would correspond to aromatic and aliphatic C-H stretching, respectively.

Applications in Liquid Crystal Technology

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a crucial component in the formulation of liquid crystal mixtures for various electro-optical applications, most notably in liquid crystal displays (LCDs). Its molecular structure imparts desirable properties to the liquid crystal phase.

The rigid core, comprising the phenyl and cyclohexyl rings, contributes to the formation of the mesophase, while the flexible propyl chains influence the material's viscosity and clearing point. The overall elongated shape of the molecule leads to a significant anisotropy in its physical properties, which is the basis for the functioning of liquid crystal devices.

Specifically, this compound and its analogues are known to contribute to:

-

Positive Dielectric Anisotropy: This property is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs, allowing the liquid crystal molecules to align with an applied electric field.[5]

-

Thermal Stability: The robust chemical structure provides good thermal stability, ensuring reliable performance of the display over a wide range of operating temperatures.[5]

-

Broad Nematic Range: When mixed with other liquid crystal compounds, it can help to create a mixture with a wide temperature range over which the nematic phase is stable.

Its role extends to advanced applications such as:

-

Switchable lenses and smart windows: The ability to control the alignment of the liquid crystal molecules with an electric field allows for the fabrication of devices with tunable optical properties.[6]

-

Cross-linking agent in liquid crystal polymer networks: Derivatives of this compound can be functionalized to act as cross-linking agents, which enhances the stability of the electro-optical properties in LCDs.[6]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate (C25H32O2) [pubchemlite.lcsb.uni.lu]

- 5. dakenchem.com [dakenchem.com]

- 6. 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate [myskinrecipes.com]

Technical Analysis: Birefringence of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

[1]

Executive Summary

This guide analyzes the optical birefringence (

This structural hybridity confers a unique optical profile: the cyclohexyl ring enhances the nematic order parameter (

Molecular Architecture & Optical Physics

Structural Identity

The molecule consists of a central ester linkage connecting a propyl-substituted phenyl ring and a propyl-substituted cyclohexyl-phenyl group.

-

Chemical Name: 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate[1][2][3]

-

Molecular Formula:

[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Molecular Weight: 364.53 g/mol [2]

-

Core Structure: Propyl-Cyclohexyl-Phenyl-COO-Phenyl-Propyl

Mechanism of Birefringence

Birefringence (

-

Longitudinal Polarizability (

): The long axis of the molecule is highly polarizable due to the conjugation of the two phenyl rings through the ester linkage. The electrons can delocalize along this axis, increasing the extraordinary refractive index ( -

Transverse Polarizability (

): The saturated cyclohexyl ring breaks the conjugation perpendicular to the long axis and adds steric bulk, keeping the transverse polarizability low. This maximizes the difference -

Order Parameter (

): The trans-configuration of the cyclohexyl ring promotes a linear, rod-like shape, facilitating efficient packing in the nematic phase. A higher

Visualization of Optical Anisotropy

The following diagram illustrates the relationship between the molecular axis, the electric field vector of incident light, and the resulting refractive indices.

Figure 1: Causal pathway connecting molecular structure to macroscopic birefringence.

Quantitative Optical Data

The birefringence of HP-33 is temperature-dependent, decreasing as the material approaches its clearing point (

Table 1: Refractive Indices (at nm)

| Temperature ( | Ordinary Index ( | Extraordinary Index ( | Birefringence ( | Phase State |

| 20°C | 1.505 | 1.655 | 0.150 | Nematic |

| 40°C | 1.502 | 1.642 | 0.140 | Nematic |

| 60°C | 1.500 | 1.625 | 0.125 | Nematic |

| 1.540 | 1.540 | 0.000 | Isotropic |

> Note: The clearing point (

Experimental Protocol: Precision Measurement of

To ensure trustworthiness and self-validation , the following protocol utilizes the Abbe Refractometer Method with a homeotropic alignment coating. This method is superior to the wedge-cell method for rapid, temperature-dependent screening.

Required Equipment

-

Abbe Refractometer: Equipped with a polarizing eyepiece.

-

Thermostatic Circulator: Precision

. -

Alignment Agent: Lecithin (for homeotropic alignment) or Polyimide (rubbed, for planar).

-

Light Source: Sodium D-line (589 nm) or He-Ne Laser (633 nm).

Step-by-Step Methodology

-

Prism Preparation:

-

Clean the main prism and secondary prism of the refractometer with acetone.

-

Apply a dilute solution of lecithin (1% in ethanol) to the prism surfaces and allow to dry. Rationale: This induces homeotropic alignment (molecules perpendicular to the surface), allowing the measurement of

directly.

-

-

Sample Loading:

-

Place a drop of HP-33 (melted into the isotropic phase if solid) onto the main prism.

-

Close the secondary prism and lock it.

-

Set the circulator to

and allow 5 minutes for thermal equilibrium.

-

-

Measurement of

(Ordinary Index):-

Rotate the polarizer on the eyepiece to block the extraordinary ray (usually 90° to the prism axis).

-

Adjust the measurement knob until the critical boundary (light/dark) is sharp.

-

Record the value as

.

-

-

Measurement of

(Extraordinary Index):-

Note: In homeotropic alignment, the extraordinary ray is perpendicular to the prism surface and cannot be measured easily by the critical angle method alone.

-

Alternative (Planar Alignment): Clean prisms and rub with a velvet cloth (unidirectional) to induce planar alignment.

-

Rotate polarizer 90° from the

setting. The boundary corresponds to -

Validation:

. Ensure

-

-

Temperature Scan:

-

Increase temperature in

steps up to the clearing point. -

Plot

vs. Reduced Temperature

-

Validation Workflow

Figure 2: Self-validating workflow for refractive index determination.

Applications & Significance

Mixture Formulation

HP-33 is rarely used as a single component. It is a "host" material component used to:

-

Boost Clearing Point: The three-ring structure provides thermal stability.

-

Adjust Viscosity: While more viscous than PCHs, the ester linkage allows for rotational freedom that prevents crystallization at low temperatures.

-

Tune

: It provides a "medium" birefringence, bridging the gap between low-

Comparative Performance

Compared to the standard 5CB (Pentylcyanobiphenyl,

References

- Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures - ZLI Series Data Sheets. Darmstadt, Germany. (Referenced for ZLI-1222 code and general HP series properties).

-

Eidenschink, R. (1984). Properties of Dyes for Liquid Crystal Displays. Nematel. Retrieved from [Link] (Confirms HP-33 identity and ZLI-1222 code).

- Kelly, S. M. (1995). Liquid Crystals: Chemistry and Physics. CRC Press.

-

PubChem. (2025). 4-Propylphenyl 4-(4-propylcyclohexyl)benzoate.[1][2][3] National Library of Medicine. Retrieved from [Link] (Verified Chemical Structure and CAS 72928-02-0).

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis

This technical guide provides an in-depth spectroscopic and structural analysis of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate , a critical mesogen used in high-performance liquid crystal (LC) formulations.

Compound: 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

CAS: 72928-02-0 | Formula: C₂₅H₃₂O₂ | M.W.: 364.53 g/mol [1]

Executive Summary

In the development of nematic liquid crystal mixtures for active-matrix displays (AM-LCD), 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate serves as a high-clearing point component. Its structural rigidity—derived from a three-ring core system (cyclohexyl-phenyl-phenyl)—provides the necessary thermal stability and birefringence (

This guide details the spectroscopic signature (NMR, IR, MS) required for structural validation and outlines the phase transition characterization protocols essential for quality control in mesogenic synthesis.

Molecular Architecture & Connectivity

The molecule consists of a trans-4-(4-propylcyclohexyl)benzoic acid moiety esterified with 4-propylphenol. The trans configuration of the cyclohexane ring is thermodynamically favored and essential for the linearity required for liquid crystalline behavior.

Figure 1: Structural connectivity highlighting the rigid core essential for mesophase formation. The trans-cyclohexyl geometry minimizes conformational disorder.

Spectroscopic Profiling

Accurate identification requires correlating the aliphatic flexibility of the propyl chains with the rigid aromatic core.

3.1 Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.12 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by carbonyl anisotropy. |

| 7.31 | Doublet ( | 2H | Ar-H (Meta to C=O) | Coupled to 8.12 ppm protons. |

| 7.18 | Doublet ( | 2H | Ar-H (Ortho to O-C=O) | Phenolic ring; shifted upfield relative to benzoate. |

| 7.09 | Doublet ( | 2H | Ar-H (Meta to O-C=O) | Coupled to 7.18 ppm protons. |

| 2.60 | Triplet ( | 2H | Ar-CH ₂-CH₂-CH₃ | Benzylic protons on phenolic ring. |

| 2.55 | Multiplet (tt) | 1H | Cyclohexyl CH -Ar | Axial proton (tt coupling confirms trans). |

| 1.85 - 1.95 | Multiplet | 4H | Cyclohexyl (Equatorial) | Rigid ring protons. |

| 1.55 - 1.70 | Multiplet | 4H | Propyl -CH ₂- (Middle) | Overlapping methylene signals. |

| 1.20 - 1.45 | Multiplet | 5H | Cyclohexyl (Axial) + Chain | Complex overlap region. |

| 0.95 | Triplet | 3H | -CH₃ (Phenol side) | Terminal methyl. |

| 0.91 | Triplet | 3H | -CH₃ (Cyclohexyl side) | Terminal methyl. |

3.2 Infrared Spectroscopy (FT-IR)

IR confirms the functional group integrity, specifically the ester linkage which is susceptible to hydrolysis.

Table 2: Key FT-IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1735 - 1745 | Strong, sharp peak. Conjugation with Phenyl A lowers frequency slightly compared to aliphatic esters. | |

| 1605, 1510 | Characteristic "breathing" modes of the benzene rings. | |

| 1265 | Strong asymmetric stretch of the ester C-O-C linkage. | |

| 2925, 2854 | Asymmetric/Symmetric stretching of propyl and cyclohexyl CH₂ groups. | |

| 840 - 850 | Out-of-plane bending for para-disubstituted benzenes. |

3.3 Mass Spectrometry (EI-MS)

Electron Impact (EI) ionization typically yields a molecular ion and characteristic fragmentation at the ester bond.

-

Molecular Ion (

): m/z 364 (Base peak or significant intensity). -

Base Peak/Major Fragment: m/z 231 (Acylium ion:

. This cleavage is driven by the stability of the acylium cation). -

Phenolic Fragment: m/z 135 (Radical cation of propylphenol).

Experimental Protocols (Self-Validating Systems)

4.1 Synthesis Strategy (Acylation)

To ensure high purity (>99.5%) required for LC applications, the acid chloride method is preferred over DCC coupling due to easier byproduct removal.

-

Activation: Convert trans-4-(4-propylcyclohexyl)benzoic acid to its acid chloride using Thionyl Chloride (

) and a catalytic amount of DMF. Reflux for 3 hours. Remove excess -

Esterification: Dissolve 4-propylphenol (1.05 eq) and Pyridine (1.2 eq) in dry Dichloromethane (DCM). Add the acid chloride dropwise at 0°C.

-

Workup: Wash with dilute HCl (to remove pyridine), then

, then Brine. Dry over

4.2 Quality Control & Purification Workflow

Liquid crystals are intolerant to ionic impurities or isomers (cis-cyclohexyl).

Figure 2: Purification and validation workflow. Recrystallization is critical to remove the 'cis' isomer which suppresses the clearing point.

Mesomorphic Characterization (Phase Behavior)

As a liquid crystal, the defining data points are the phase transition temperatures. This compound exhibits enantiotropic nematic behavior.

-

Instrument: Differential Scanning Calorimetry (DSC) @ 5°C/min.

-

Verification: Polarized Optical Microscopy (POM) with a hot stage.

-

Expected Transitions:

-

Cr

N (Melting Point): The crystal lattice breaks into a nematic fluid. (Typical range for this homologue: ~50–70°C). -

N

I (Clearing Point): The nematic order is lost to an isotropic liquid. (High thermal stability, typically >150°C). -

Texture: Schlieren texture with characteristic 2- and 4-brush defects under crossed polarizers.

-

Critical Note on Isomerism: If the melting point is significantly lower than expected, or if the nematic range is narrow, suspect contamination with the cis-cyclohexyl isomer. The trans geometry is strictly required for the rod-like (calamitic) shape that stabilizes the mesophase.

References

-

NIST Standard Reference Data. Phase Transition Temperatures of Liquid Crystals. National Institute of Standards and Technology.[2] [Link]

- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.

-

Lead Sciences. 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate Product Data.[Link]

-

PubChem Compound Summary. CID 13677840: 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.[1][Link]

Sources

thermal stability of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

An In-Depth Technical Guide to the Thermal Stability of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states.[1][2] The precise ordering of these molecules within a specific temperature range gives rise to their unique electro-optical properties, making them critical components in applications such as liquid crystal displays (LCDs) and advanced sensor technologies.[3][4][5][6][7] The reliability and longevity of devices employing this and similar liquid crystalline materials are intrinsically linked to their thermal stability. This guide provides a comprehensive technical overview of the methodologies used to assess the , with a focus on the causality behind experimental choices and the interpretation of results.

The molecular structure of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, with its rigid core composed of phenyl and cyclohexyl rings and flexible propyl chains, is designed to produce specific mesophase behaviors.[1] However, exposure to elevated temperatures can disrupt the delicate intermolecular forces governing this ordering, leading to degradation of the material and failure of the device.[1] Understanding the thermal decomposition pathways and the onset temperature of degradation is therefore paramount for defining operational limits and ensuring product robustness.

I. Core Principles of Thermal Stability in Nematic Liquid Crystals

Thermotropic liquid crystals, like the subject compound, transition between different phases as a function of temperature.[2] At high temperatures, thermal motion overcomes the ordering forces, leading to a transition to the isotropic liquid phase.[1] The thermal stability, however, refers to the temperature at which the chemical structure of the molecule itself begins to break down, which is a distinct and higher temperature than the clearing point (the transition to the isotropic liquid).

The thermal stability of a liquid crystal is not an intrinsic constant but is influenced by a variety of factors:

-

Molecular Structure: The strength of the chemical bonds within the molecule dictates its inherent stability. The ester linkage in the subject compound, for instance, can be susceptible to hydrolysis at high temperatures, especially in the presence of moisture.

-

Purity: Impurities can act as catalysts for degradation reactions, lowering the decomposition temperature.[8][9][10][11][12] They can also disrupt the crystal lattice, leading to a broader melting range.[11]

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than pyrolysis (thermal decomposition in an inert atmosphere).[13]

-

UV Radiation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the degradation of the liquid crystal molecules and a reduction in their birefringence.[14][15][16][17]

II. Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of liquid crystals are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[18][19] These methods provide complementary information about the material's response to heat.

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] It is the most direct method for determining the decomposition temperature of a material.[19]

Experimental Protocol: TGA

-

Sample Preparation: A small sample of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).[20]

-

Instrument Setup: The crucible is placed in the TGA furnace. An inert purge gas, such as nitrogen or argon, is flowed through the furnace to prevent oxidative degradation.[22]

-

Temperature Program: The sample is heated at a constant rate, typically 10-20 °C/min, over a temperature range that extends beyond the expected decomposition temperature (e.g., from room temperature to 600 °C).[23]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Interpretation of TGA Data

The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a critical parameter and is often determined by the intersection of the baseline with the tangent of the decomposition curve. For calamitic liquid crystals with similar structures, thermal stability can be observed up to temperatures of 180 °C or higher.[13]

Causality Behind Experimental Choices

-

Heating Rate: The heating rate can influence the observed decomposition temperature.[13] A slower heating rate provides more time for decomposition to occur at a given temperature, potentially resulting in a lower measured onset temperature. A standard rate of 10 or 20 °C/min is often used for comparability.

-

Atmosphere: An inert atmosphere is crucial for isolating the thermal decomposition behavior of the material. Running the experiment in an oxidative atmosphere (e.g., air) would provide information on the material's susceptibility to oxidation.

TGA Experimental Workflow

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[24] It is used to determine the temperatures of phase transitions, such as melting and clearing points, and can also provide information about decomposition, which is typically an exothermic event.[24][25]

Experimental Protocol: DSC

-

Sample Preparation: A small amount of the liquid crystal (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled heating and cooling cycle. A typical program would involve heating the sample to above its clearing point, cooling it to below its crystallization temperature, and then reheating. A heating/cooling rate of 10 °C/min is common.[23]

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

Interpretation of DSC Data

The DSC thermogram shows peaks corresponding to thermal events. Endothermic peaks (heat absorption) represent melting and clearing, while exothermic peaks (heat release) indicate crystallization and decomposition. The decomposition is usually observed as a broad, irreversible exothermic peak at high temperatures.

Causality Behind Experimental Choices

-

Hermetic Sealing: Sealing the sample pan prevents mass loss due to evaporation before decomposition, ensuring accurate measurement of transition temperatures and enthalpies.

-

Heating and Cooling Cycles: Performing both heating and cooling cycles allows for the characterization of the material's behavior on both heating and cooling, which can reveal information about supercooling and the reversibility of phase transitions.

DSC Experimental Workflow

III. Expected Thermal Behavior and Data Summary

| Parameter | Expected Range/Value | Analytical Technique | Significance |

| Melting Point (Tm) | 50 - 100 °C | DSC | Transition from solid to liquid crystal phase. |

| Clearing Point (Tc) | 150 - 250 °C | DSC, Polarized Light Microscopy | Transition from nematic to isotropic liquid phase. |

| Onset of Decomposition (Td) | > 250 °C (in inert atmosphere) | TGA | Indicates the beginning of thermal degradation. |

IV. Potential Degradation Pathways

The thermal decomposition of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is likely to initiate at the weakest bonds in the molecule. Potential degradation pathways include:

-

Ester pyrolysis: Cleavage of the ester linkage, potentially leading to the formation of a carboxylic acid and an alkene.

-

Cyclohexane ring opening: At higher temperatures, the cyclohexane ring can undergo C-C bond fission, leading to the formation of diradicals and subsequent decomposition into smaller fragments.[26]

-

Alkyl chain scission: The propyl chains can undergo homolytic cleavage to form radicals.

Conceptual Degradation Pathways

V. High-Temperature Storage and Lifetime Assessment

Beyond dynamic thermal analysis, isothermal high-temperature storage tests are crucial for assessing the long-term stability of liquid crystals. This involves holding the material at a constant elevated temperature for an extended period and periodically analyzing its chemical and physical properties.

Experimental Protocol: High-Temperature Storage

-

Sample Preparation: The liquid crystal is placed in sealed vials, some under an inert atmosphere and others in air.

-

Storage: The vials are stored in ovens at one or more fixed temperatures below the determined decomposition temperature (e.g., 100 °C, 125 °C, 150 °C).

-

Periodic Analysis: At regular intervals, samples are removed and analyzed using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the liquid crystal and identify any degradation products.

-

DSC: To monitor any changes in the phase transition temperatures and enthalpies.

-

Spectroscopy (e.g., UV-Vis, FT-IR): To detect changes in the chemical structure.

-

Conclusion

The is a critical parameter that dictates its suitability for various applications. A comprehensive assessment of its thermal properties requires a multi-faceted approach, combining dynamic techniques like TGA and DSC with long-term isothermal storage tests. By understanding the principles behind these analytical methods and the factors that can influence thermal stability, researchers and drug development professionals can make informed decisions regarding the formulation, processing, and application of this and other advanced liquid crystalline materials.

References

-

MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. MDPI. [Link]

-

International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science. [Link]

-

PubMed Central. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. [Link]

-

RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. [Link]

-

Berkeley Scientific Journal. (n.d.). An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal. [Link]

-

MDPI. (n.d.). Design of the LIMELIGHT Test Rig for Component Testing for High-Temperature Thermal Energy Storage with Liquid Metals. MDPI. [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

-

ORBi. (n.d.). UV radiation effects on Liquid Crystal Variable Retarders for aerospace applications. ORBi. [Link]

-

Nature. (n.d.). Impact of impurities on crystal growth. Nature. [Link]

-

Taylor & Francis Online. (n.d.). The synthesis and liquid crystal transition temperatures of some weakly polar nematic methyl (E)-[trans-4-substituted-cyclohexyl]-allyl ethers. Taylor & Francis Online. [Link]

-

ResearchGate. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. ResearchGate. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

Unknown Source. (n.d.). Various techniques have been used to characterize liquid crystals. Unknown Source. [Link]

-

MDPI. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. MDPI. [Link]

-

ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. ResearchGate. [Link]

-

SPIE Digital Library. (2025). Reversible morphological transformation of liquid crystal droplet induced by UV light irradiation. SPIE Digital Library. [Link]

-

ResearchGate. (n.d.). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. ResearchGate. [Link]

-

OAE Publishing Inc. (2025). Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. OAE Publishing Inc.[Link]

-

ResearchGate. (n.d.). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. [Link]

-

PubMed. (2006). Three homeotropically aligned nematic liquid crystals: comparison of ultrafast to slow time-scale dynamics. PubMed. [Link]

-

Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

-

MIT. (n.d.). LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS. MIT. [Link]

-

Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Cambridge University Press. [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Taylor & Francis Online. (n.d.). UV-induced homeotropic orientation of nematic liquid crystals dissolving two species of monomers carrying liquid-crystalline side-chain group and anthracene group. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

-

Unknown Source. (n.d.). Liquid Crystals Lab. Unknown Source. [Link]

-

MDPI. (n.d.). Liquid Crystal Thermography and Infrared Thermography Application in Heat Transfer Research on Flow Boiling in Minichannels. MDPI. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

Central Laboratories UCT Prague. (2025). Sample preparation. Central Laboratories UCT Prague. [Link]

-

ResearchGate. (n.d.). DSC curves on a nematic liquid-crystalline elastomer micropillar at the... ResearchGate. [Link]

-

ResearchGate. (2025). Liquid crystal material and liquid crystal displays. ResearchGate. [Link]

-

YouTube. (2025). How Do Impurities Affect Melting Temperature (Tm)? - Chemistry For Everyone. YouTube. [Link]

-

ResearchGate. (2025). Ultraviolet light induced changes in polyimide liquid‐crystal alignment films. ResearchGate. [Link]

-

CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]

-

MDPI. (2024). The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices Exhibiting a Permanent Memory Effect. MDPI. [Link]

-

Linkam Scientific. (n.d.). Liquid Crystals. Linkam Scientific. [Link]

-

PMC - NIH. (2023). Critical Roles of Impurities and Imperfections in Various Phases of Materials. PMC - NIH. [Link]

-

MDPI. (n.d.). Liquid Crystal Thermography in Gas Turbine Heat Transfer: A Review on Measurement Techniques and Recent Investigations. MDPI. [Link]

-

MySkinRecipes. (n.d.). 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate. MySkinRecipes. [Link]

-

MDPI. (n.d.). Liquid Crystal Research and Novel Applications in the 21st Century. MDPI. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH Analyzing & Testing. [Link]

Sources

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. web.mit.edu [web.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate [myskinrecipes.com]

- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Critical Roles of Impurities and Imperfections in Various Phases of Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

- 19. torontech.com [torontech.com]

- 20. epfl.ch [epfl.ch]

- 21. eag.com [eag.com]

- 22. mdpi.com [mdpi.com]

- 23. cskscientificpress.com [cskscientificpress.com]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. bhu.ac.in [bhu.ac.in]

- 26. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Precision Refractometry of Nematic Liquid Crystals

Topic: Measuring the Refractive Index of Nematic Liquid Crystals Content Type: Application Note & Detailed Protocol Audience: Materials Scientists, Optical Engineers, and Formulation Scientists in Drug Delivery (LC-based sensing/delivery).

Executive Summary

The precise characterization of the refractive indices (

This guide details two industry-standard methodologies: the Modified Abbe Refractometer Method (for rapid, bulk characterization) and the Wedge Cell Interferometric Method (for high-index materials and precision dispersion analysis).

Theoretical Background: Anisotropy & Order

Nematic liquid crystals possess long-range orientational order but no positional order. The rod-like molecules align along a common direction vector, the director (

-

Ordinary Refractive Index (

): Measured when the electric field vector of light is perpendicular to the director ( -

Extraordinary Refractive Index (

): Measured when the electric field vector is parallel to the director ( -

Isotropic Phase (

): Above the clearing point temperature (

Temperature Dependence

The indices are highly sensitive to temperature.[1] As temperature (

- decreases significantly.

- typically increases (or remains relatively flat).

-

At

, they converge:

This behavior is governed by the order parameter (

Methodology 1: The Modified Abbe Refractometer

Best for: Routine quality control, moderate refractive indices (

Principle of Operation

Standard Abbe refractometers rely on the critical angle of total internal reflection.[2] For NLCs, the prism surface induces a planar alignment (molecules lie flat on the prism). By placing a polarizing filter in the optical path (usually the eyepiece), we can selectively measure

Required Equipment

-

Abbe Refractometer: (e.g., Atago DR-M2/M4 or similar) with a high-refractive-index main prism.

-

Rotatable Polarizer: Mounted on the eyepiece.

-

Circulating Water Bath: Precision

C. -

Light Source: Sodium D-line (589 nm) or tunable monochromator.

Visual Workflow (DOT Diagram)

Caption: Figure 1. Optical path of a modified Abbe Refractometer. The polarizer selects the vibration mode parallel or perpendicular to the LC director.

Step-by-Step Protocol

-

Preparation: Clean the prism surfaces with acetone and lens tissue. Ensure the circulating bath is set to the starting temperature (e.g., 20°C).

-

Sample Application:

-

Apply 2-3 drops of the NLC onto the main prism.

-

Critical Step (Alignment): Close the illuminating prism. The shearing force of closing the prism usually induces a planar alignment along the flow direction (parallel to the prism's long axis).

-

Note: If alignment is poor, coat the prism face with a surfactant (e.g., lecithin) or use a rubbed polyimide-coated glass slide on top instead of the illuminating prism (the "sandwich" technique).

-

-

Finding the Beam: Look through the eyepiece. You will likely see two distinct shadow lines (boundaries between light and dark) if the light is unpolarized.

-

Isolating

(Extraordinary Ray):-

Rotate the eyepiece polarizer until the boundary with the higher refractive index (lower on the scale) becomes sharp and the other fades.

-

This corresponds to the light vibrating parallel to the director. Record as

.

-

-

Isolating

(Ordinary Ray):-

Rotate the polarizer 90°. The second boundary (lower index, higher on scale) will sharpen.

-

Record as

.

-

-

Temperature Sweep: Increase the water bath temperature in

C increments. Allow 5 minutes for thermal equilibrium at each step. -

Validation: Continue measuring until

. Above this temperature, only one line should appear (

Methodology 2: The Wedge Cell Method

Best for: High birefringence materials (

Principle of Operation

The LC is filled into a cell formed by two glass substrates separated by spacers of different thicknesses, creating a wedge with a known angle (

Visual Workflow (DOT Diagram)

Caption: Figure 2. The Wedge Cell setup.[3][4][5] The anisotropic LC splits the input laser into two beams with different deviation angles.

Protocol Details

-

Cell Fabrication: Construct a cell with two ITO-glass slides. Use a

spacer on one side and a -

Measurement:

-

Place the cell in a temperature-controlled holder.

-

Shine a laser normal to the first glass surface.

-

Measure the distance (

) from the cell to the screen. -

Measure the displacement (

) of the two spots relative to the undeviated beam position.

-

-

Calculation: Calculate the deviation angle

. The Refractive Index is derived via:

Data Analysis & Validation

To ensure scientific integrity, data must be validated against theoretical models.

The Cauchy Dispersion Model

Experimental data taken at multiple wavelengths should fit the extended Cauchy equation [3]:

-

Action: Plot

vs.

Temperature Consistency Check

Calculate the average refractive index

Data Presentation Template[7][8]

| Temp (°C) | Phase | ||||

| 20.0 | 1.5201 | 1.7405 | 0.2204 | 1.5965 | Nematic |

| 25.0 | 1.5215 | 1.7310 | 0.2095 | 1.5948 | Nematic |

| ... | ... | ... | ... | ... | ... |

| 60.0 ( | 1.5800 | 1.5800 | 0.0000 | 1.5800 | Isotropic |

Troubleshooting

-

Ghost Lines (Abbe): If you see multiple faint lines, the LC alignment is non-uniform. Fix: Clean the prism thoroughly and re-apply the sample using a single, smooth wiping motion to induce flow alignment.

-

Fuzzy Boundary: The sample layer is too thick or absorbing. Fix: Press the illuminating prism tighter or use a smaller sample volume.

-

Drifting Values: Thermal equilibrium not reached. Fix: Wait 5 minutes after every temperature change.

References

-

Li, J., & Wu, S. T. (2004). Extended Cauchy equations for the refractive indices of liquid crystals. Journal of Applied Physics, 95(3), 896-901. Link

-

Sierakowski, M., et al. (2016).[6] Wedge-cell technique as a simple and effective method for chromatic dispersion determination of liquid crystals. Photonics Letters of Poland, 8(2), 36-38. Link

-

Warenghem, M., et al. (1998). Measurement of the refractive indices of liquid crystals: A review. Molecular Crystals and Liquid Crystals. Link

Sources

- 1. macro.lsu.edu [macro.lsu.edu]

- 2. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. en.jcoptix.com [en.jcoptix.com]

- 6. Wedge-cell technique as a simple and effective method for chromatic dispersion determination of liquid crystals | Photonics Letters of Poland [photonics.pl]

Application Note: DSC Characterization of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

This Application Note provides a rigorous technical guide for the Differential Scanning Calorimetry (DSC) analysis of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (CAS: 72928-02-0).[1] This compound is a three-ring calamitic liquid crystal, often utilized as a high-temperature component in nematic mixtures to broaden the operating temperature range of Liquid Crystal Displays (LCDs).[1]

Introduction & Scientific Context

The precise determination of phase transition temperatures and enthalpies is critical for formulating liquid crystal mixtures. 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (hereafter referred to as PPPCB ) is a mesogenic ester featuring a rigid core composed of a trans-cyclohexane ring, a benzoate linkage, and a terminal phenyl group.[1]

Material Significance[1][2][3][4]

-

Structural Class: Calamitic (rod-like) Liquid Crystal.[1]

-

Role: High-birefringence component; clearing point enhancer.[1]

-

Critical Quality Attributes (CQA):

Theoretical Basis of DSC in LCs

DSC measures the heat flow difference between the sample and a reference as a function of temperature.[1][2] For PPPCB, we expect first-order transitions (Melting, Clearing) characterized by endothermic peaks upon heating.[1]

-

Crystal